![molecular formula C19H9Cl2F3N2S B2482520 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile CAS No. 338749-80-7](/img/structure/B2482520.png)
6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals that include nicotinonitrile derivatives, known for their diverse chemical reactions and properties. These compounds are explored for various applications, including their potential in medicinal chemistry due to their unique structural features and reactivity patterns.
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions, utilizing aryl aldehydes, arylthiol, and malononitrile in the presence of sodium hydroxide in alcohol mediums. For instance, a product selective synthesis method has been reported to yield highly substituted pyridine derivatives, showcasing the versatility and efficiency of such synthetic approaches (Manikannan et al., 2010).
Molecular Structure Analysis
Molecular structure optimization and analysis are crucial for understanding the properties and reactivity of compounds. Advanced techniques like X-ray crystallography, FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry are employed to characterize the compounds. These methods provide detailed insights into the geometric parameters, intramolecular interactions, and overall molecular architecture, which are essential for predicting the chemical behavior of these substances (Mabkhot et al., 2016).
Chemical Reactions and Properties
Nicotinonitrile derivatives undergo various chemical reactions, including cycloadditions and substitutions, influenced by their functional groups. For example, nitrile sulfides generated by the thermal decarboxylation of oxathiazol-2-ones can undergo 1,3-dipolar cycloaddition to yield oxathiazoles, demonstrating the reactive versatility of these compounds (Damas et al., 1981).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Antimicrobial Activity : Compounds similar to 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile have been synthesized and tested for their antimicrobial activity against various bacteria and fungi (Guna, Bhadani, Purohit & Purohit, 2015).
Antitumor and Antimicrobial Activities : Related compounds have been shown to exhibit antitumor and antibacterial activity, suggesting potential applications in medical research (El‐Sayed, Moustafa, Haikal, Abu-El-Halawa & El Ashry, 2011).
Anti-tubercular Evaluation : A study involving a similar compound found it to have significant inhibitory effects on Mycobacterium tuberculosis, indicating its potential use in tuberculosis treatment (Manikannan, Muthusubramanian, Yogeeswari & Sriram, 2010).
Computational and Structural Analysis
Computational Study on Structural and Electronic Properties : A computational study was conducted to understand the geometric and electronic structures of a similar compound, which is essential for potential applications in material science (Toh, Meepripruk & Rasmidi, 2019).
Crystal Structure Analysis : Research on crystal structure and Hirshfeld surface analysis of related compounds can provide insights into their molecular interactions and stability, important for pharmaceutical and material applications (Caracelli et al., 2018).
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2S/c20-12-3-1-11(2-4-12)17-9-16(19(22,23)24)15(10-25)18(26-17)27-14-7-5-13(21)6-8-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBVDABYPYIOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate](/img/structure/B2482437.png)
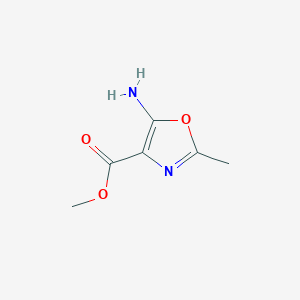
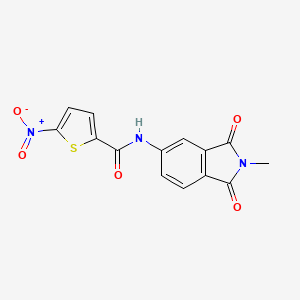
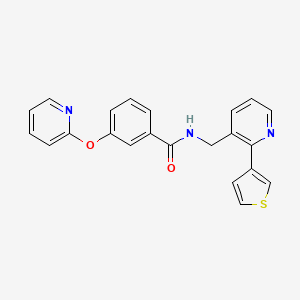

![2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2482444.png)
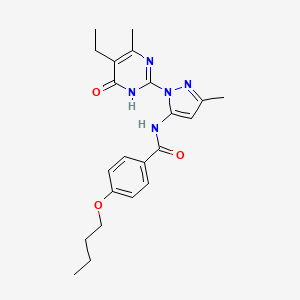
![7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2482449.png)
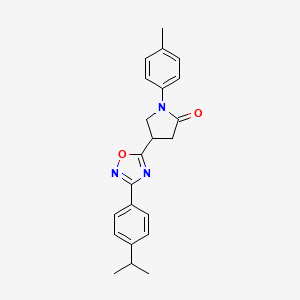
![6-[N'-(thiophene-2-carbonyl)hydrazinecarbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2482451.png)

![6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482454.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)